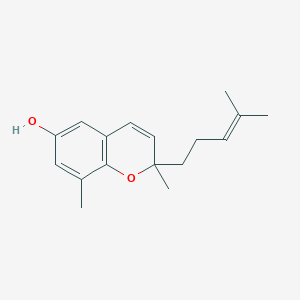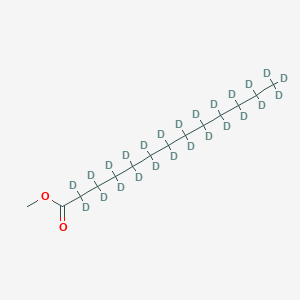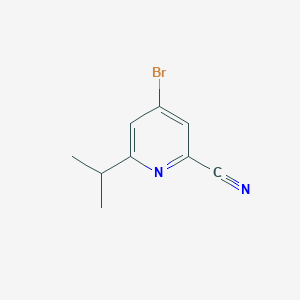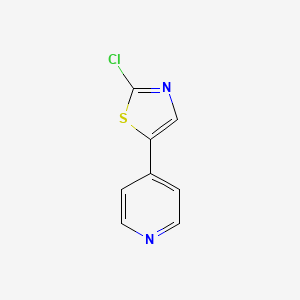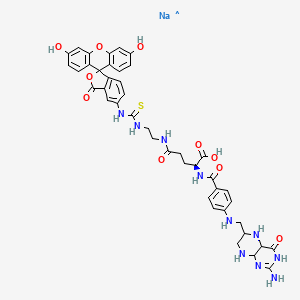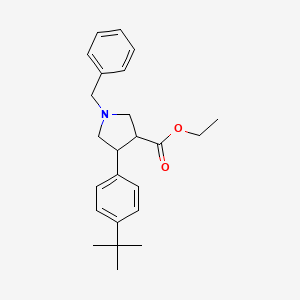
Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de la pirrolidina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirrolidina sustituido con un grupo bencilo y un grupo terc-butilfenilo. La presencia de estos grupos confiere propiedades químicas y físicas específicas al compuesto, haciéndolo de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción del ácido 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxílico con etanol en presencia de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar la esterificación completa.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y sistemas automatizados puede mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio (LiAlH4) pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos bencilo o terc-butilfenilo, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo u otros nucleófilos en presencia de una base como el hidruro de sodio.
Productos principales:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y la unión a receptores debido a su estructura única.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos bencilo y terc-butilfenilo pueden mejorar la afinidad de unión y la selectividad hacia estos objetivos. El anillo de pirrolidina puede participar en la formación de enlaces de hidrógeno y otras interacciones, contribuyendo a la actividad general del compuesto.
Compuestos similares:
1-Bencil-4-fenilpirrolidina-3-carboxilato de etilo: Carece del grupo terc-butilo, lo que da como resultado diferentes propiedades químicas.
1-Bencil-4-(4-metilfenil)pirrolidina-3-carboxilato de etilo: Contiene un grupo metilo en lugar de un grupo terc-butilo, lo que afecta sus propiedades estéricas y electrónicas.
Unicidad: El 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo es único debido a la presencia del grupo terc-butilo, que imparte impedimento estérico e influye en la reactividad y las propiedades de unión del compuesto. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean tales propiedades.
Comparación Con Compuestos Similares
Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: Lacks the tert-butyl group, resulting in different chemical properties.
Ethyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness: Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C24H31NO2 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H31NO2/c1-5-27-23(26)22-17-25(15-18-9-7-6-8-10-18)16-21(22)19-11-13-20(14-12-19)24(2,3)4/h6-14,21-22H,5,15-17H2,1-4H3 |
Clave InChI |
WVZYGSZLLFCKTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)(C)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)


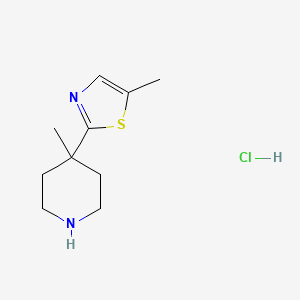
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)


